Cas no 2586233-04-5 (N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide)

N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a sulfonohydrazide derivative characterized by its pyridine and toluenesulfonyl functional groups. This compound exhibits potential utility in organic synthesis, particularly as an intermediate in the preparation of heterocyclic compounds or as a reagent in hydrazone formation reactions. Its structural features, including the methoxypyridine moiety, may enhance solubility and reactivity in certain reaction conditions. The toluenesulfonyl group contributes to stability, facilitating handling and storage. This product is of interest in pharmaceutical and agrochemical research, where such scaffolds are often employed for their bioactivity. Proper handling requires adherence to standard laboratory safety protocols due to its hydrazide functionality.
N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide structure
2586233-04-5 structure
Product name:N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
CAS No:2586233-04-5
MF:C14H15N3O3S
MW:305.3522
MDL:MFCD32902671
CID:5077224

N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide Chemical and Physical Properties

Names and Identifiers

    • N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
    • MDL: MFCD32902671
    • Inchi: 1S/C14H15N3O3S/c1-11-3-6-13(7-4-11)21(18,19)17-16-10-12-5-8-14(20-2)15-9-12/h3-10,17H,1-2H3/b16-10-
    • InChI Key: WLRYQCNVMKXFFD-YBEGLDIGSA-N
    • SMILES: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(N([H])/N=C(/[H])\C1=C([H])N=C(C([H])=C1[H])OC([H])([H])[H])(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 439
  • Topological Polar Surface Area: 89
  • XLogP3: 2.1

N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB574783-25g
N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide; .
2586233-04-5
25g
€495.90 2025-03-19
abcr
AB574783-10g
N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide; .
2586233-04-5
10g
€277.80 2025-03-19
Aaron
AR021PSQ-10g
N'-((6-methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
2586233-04-5 95%
10g
$227.00 2025-02-12
abcr
AB574783-5 g
N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide; .
2586233-04-5
5g
€189.90 2023-07-11
abcr
AB574783-10 g
N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide; .
2586233-04-5
10g
€288.50 2023-07-11
abcr
AB574783-25 g
N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide; .
2586233-04-5
25g
€517.50 2023-07-11
abcr
AB574783-5g
N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide; .
2586233-04-5
5g
€185.90 2025-03-19
Aaron
AR021PSQ-5g
N'-((6-methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
2586233-04-5 95%
5g
$134.00 2025-02-12
abcr
AB574783-100g
N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide; .
2586233-04-5
100g
€1452.30 2025-03-19

Additional information on N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide

Research Briefing on N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide (CAS: 2586233-04-5)

N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide (CAS: 2586233-04-5) is a novel sulfonohydrazide derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and evaluating its efficacy in preclinical models.

The synthesis of N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide involves a condensation reaction between 6-methoxypyridine-3-carbaldehyde and 4-methylbenzenesulfonohydrazide. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the compound's structure and purity. Recent publications highlight the development of more efficient synthetic routes, which have improved yields and reduced production costs, making this compound more accessible for further research and development.

In terms of biological activity, N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has demonstrated potent inhibitory effects against a range of bacterial and fungal pathogens. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibits a minimum inhibitory concentration (MIC) of ≤2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. These findings suggest its potential as a lead compound for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Beyond its antimicrobial properties, this compound has also shown promising anticancer activity. Research conducted by a team at the National Cancer Institute revealed that N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide induces apoptosis in several cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas. The compound's mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR axis, which are critical for cancer cell survival and proliferation. These results position it as a potential candidate for further investigation in oncology drug development.

In addition to its antimicrobial and anticancer activities, recent studies have explored the anti-inflammatory potential of N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide. A 2024 study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. These effects were attributed to the compound's ability to modulate the NF-κB signaling pathway, highlighting its potential as a therapeutic agent for inflammatory diseases.

Despite these promising findings, challenges remain in the development of N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Recent efforts have focused on structural modifications to enhance the compound's pharmacokinetic properties while maintaining its biological activity. For instance, the introduction of hydrophilic moieties has been explored to improve solubility and reduce off-target effects.

In conclusion, N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide (CAS: 2586233-04-5) represents a versatile and promising compound in the field of chemical biology and medicinal chemistry. Its broad-spectrum biological activities, coupled with recent advancements in synthesis and mechanistic understanding, make it a compelling candidate for further research and development. Future studies should focus on optimizing its pharmacological profile and advancing it through preclinical and clinical trials to fully realize its therapeutic potential.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2586233-04-5)N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
A1152070
Purity:99%/99%/99%
Quantity:10g/25g/100g
Price ($):210.0/383.0/1139.0